molecular formula C12H15BrO2 B14769554 Methyl 11-bromoundeca-6,9-diynoate

Methyl 11-bromoundeca-6,9-diynoate

Cat. No.: B14769554
M. Wt: 271.15 g/mol
InChI Key: GVSACINPIWIJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-bromoundeca-6,9-diynoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by the presence of a bromine atom and two triple bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-bromoundeca-6,9-diynoate typically involves the bromination of an appropriate precursor. One common method involves the reaction of 11-hydroxyundeca-6,9-diynyl acetate with phosphorus tribromide in anhydrous ether. The reaction is carried out at room temperature for 12 hours under an inert atmosphere, followed by cooling and aqueous workup .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-bromoundeca-6,9-diynoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Coupling Reactions: The triple bonds can participate in coupling reactions such as the Suzuki-Miyaura coupling.

    Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Coupling: Products include biaryl or diaryl compounds.

    Reduction: Products include alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Methyl 11-bromoundeca-6,9-diynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-bromoundeca-6,9-diynoate involves its reactivity due to the presence of the bromine atom and triple bonds. The bromine atom can participate in nucleophilic substitution reactions, while the triple bonds can undergo addition and coupling reactions. These reactive sites make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-bromoundecanoate: Similar structure but lacks the triple bonds.

    11-Bromoundeca-6,9-diynyl acetate: Similar structure but with an acetate group instead of a methyl ester.

Uniqueness

Methyl 11-bromoundeca-6,9-diynoate is unique due to the presence of both a bromine atom and two triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic organic chemistry for constructing complex molecules .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 11-bromoundeca-6,9-diynoate

InChI

InChI=1S/C12H15BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h4-6,8,10-11H2,1H3

InChI Key

GVSACINPIWIJRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC#CCC#CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.